molecular formula C16H11NS B187200 7H-Benzo[c]phenothiazine CAS No. 226-06-2

7H-Benzo[c]phenothiazine

Cat. No.: B187200
CAS No.: 226-06-2
M. Wt: 249.3 g/mol
InChI Key: WUTNPRKQMZJXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzo[c]phenothiazine (CAS Number: 226-06-2) is a tricyclic heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C16H11NS and a molecular weight of 249.330 g/mol, this electron-rich nitrogen-sulfur heterocycle serves as a privileged scaffold in medicinal chemistry and materials science . As a member of the phenothiazine family, its core structure is a key pharmacophore in the development of novel therapeutic agents . Researchers value this compound for its potential in multitarget drug design, particularly in oncology. Phenothiazine derivatives, including benzo-annelated analogs, have demonstrated promising antitumor activities by inducing apoptosis, modulating key cancer pathways such as PI3K/AKT/mTOR, and inhibiting angiogenesis . Beyond biomedical applications, the this compound structure possesses reversible oxidative properties, making it an attractive subject for study in photoinduced electron transfer, as a spectroscopic probe, and in the development of new functional materials . This product is provided as a high-purity chemical standard to support your investigative work in hit identification, lead optimization, and mechanism-of-action studies. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

226-06-2

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

7H-benzo[c]phenothiazine

InChI

InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-10,17H

InChI Key

WUTNPRKQMZJXTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3

Other CAS No.

226-06-2

solubility

2.67e-07 M

Origin of Product

United States

Synthetic Methodologies for 7h Benzo C Phenothiazine and Analogs

Classical Synthetic Approaches to the Benzo[c]phenothiazine Core

The foundational methods for constructing the phenothiazine (B1677639) tricycle, including the benzo[c]phenothiazine system, have traditionally relied on condensation and thionation reactions. These methods, while established, often require harsh reaction conditions.

Condensation Reactions for Formation of the Tricyclic System

Condensation reactions are a cornerstone in the synthesis of phenothiazine derivatives. A notable approach involves the reaction of 2-aminonaphthalene-1-thiol with a suitable reaction partner. For instance, the synthesis of 8-nitro-7H-benzo[c]phenothiazine has been achieved through the reaction of the sodium salt of 2-aminonaphthalene-1-thiol with 2,6-dinitrochlorobenzene. oup.com This reaction proceeds via an in-situ Smiles rearrangement, a common intramolecular nucleophilic aromatic substitution. oup.comoup.com The process typically involves refluxing the reactants in an alcoholic solution. oup.com

Another classical approach is the condensation of a diarylamine, such as N-phenyl-2-naphthylamine, with elemental sulfur. thieme-connect.de This method often requires high temperatures, in the range of 180°C, and the presence of a catalyst like iodine. thieme-connect.de The reaction time can be relatively short, often under 30 minutes. thieme-connect.de

Base-mediated condensation is also employed. For example, the reaction of 2-amino-5-bromopyrazine-3[4H]-thione with 6,7-dibromo-5,8-quinolinequinone in the presence of a base like anhydrous sodium carbonate can lead to the formation of complex phenothiazine derivatives. juniperpublishers.com Similarly, the synthesis of tetra-aza derivatives of three-branched phenothiazine heterocycles utilizes a base-catalyzed condensation of a key intermediate with substituted pyrimidin-5-thiols.

Thionation Procedures in Benzo[c]phenothiazine Synthesis

Thionation, the introduction of sulfur, is a direct method for forming the phenothiazine ring system. The Bernthsen thionation is a classic example, involving the heating of a diarylamine with sulfur, often with a catalyst like iodine. dtic.milarkat-usa.org The reaction conditions, including temperature, time, and catalyst concentration, significantly influence the course of the thionation and the yield of the product. clockss.org For instance, the thionation of 3-fluoro-3-trifluoromethyldiphenylamine with sulfur and a 3% iodine concentration yields 2-fluoro-8-trifluoromethylphenothiazine, while the reaction fails with a 1% iodine concentration. clockss.org

The thionation method has been extended to prepare various substituted phenothiazines, including dibenzo[c,h]phenothiazine from N-methyl-N,N-6,B-dinaphthylamine. clockss.org However, dehalogenation can be an undesired side reaction, particularly when heating is prolonged or when certain catalysts like anhydrous aluminum chloride are used. clockss.org The yields for thionation reactions are often in the range of 30-40%. clockss.org

Advanced and Contemporary Synthetic Strategies for 7H-Benzo[c]phenothiazine Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound derivatives. These include metalation reactions, palladium-catalyzed cross-couplings, and microwave-assisted routes, which often offer improved yields, shorter reaction times, and greater functional group tolerance.

Metalation Reactions, including with Organolithium Reagents (e.g., n-Butyllithium)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. unblog.fr This strategy involves the use of a directing metalation group (DMG) to guide an organolithium reagent, such as n-butyllithium (n-BuLi), to a specific position on the aromatic ring for deprotonation. unblog.frnih.gov The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents. nih.gov

While specific applications of DoM directly on the this compound core are not extensively detailed in the provided search results, the metalation of the parent phenothiazine is well-established. acs.org The regioselectivity of these reactions is influenced by the organolithium reagent used and the presence of substituents. researchgate.net For example, the metalation of (methylthio)anilines with n-BuLi can lead to substitution at the thiomethyl carbon. researchgate.net The development of superbases, like mixtures of n-BuLi and potassium tert-butoxide, has further expanded the scope of these reactions. unblog.frresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. mdpi.com These reactions are highly versatile and have been applied to the synthesis of functionalized phenothiazine derivatives. mdpi.comcardiff.ac.uk

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly popular due to its mild reaction conditions and the commercial availability of many boronic acids. mdpi.com This methodology has been used to synthesize 3,7,10-substituted phenothiazine derivatives from bromophenothiazine precursors. cardiff.ac.uk

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is used to form carbon-nitrogen bonds and has been employed in the synthesis of 6-anilino derivatives of angular phenoxazine (B87303) dyes, a related class of compounds. researchgate.net This suggests its potential applicability to the synthesis of N-substituted this compound derivatives. One-pot palladium-catalyzed double C–N arylation in combination with S-arylation has been used to synthesize phenothiazine derivatives, showcasing the efficiency of these methods. beilstein-journals.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of phenothiazine and its derivatives. mdpi.comresearchgate.net

Microwave irradiation has been used to facilitate the cyclization of substituted diphenylamines to form the phenothiazine ring, even with bulky substituents that hinder the reaction under classical conditions. mdpi.com For example, the synthesis of phenothiazine derivatives through the thionation of biphenyl (B1667301) amino derivatives can be achieved under microwave irradiation in the presence of an iodine catalyst. orientjchem.org This method is considered more environmentally benign and offers improved yields compared to traditional multi-step procedures. orientjchem.org Microwave-assisted synthesis has also been employed for aromatic nucleophilic substitution and condensation reactions in the preparation of phenothiazine derivatives, often performed on solid supports or under solvent-free conditions. mdpi.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to improved reaction rates, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net In the realm of phenothiazine chemistry, sonication has been effectively employed to accelerate various synthetic transformations.

One notable application is in the condensation reactions for the synthesis of phenothiazine derivatives. For instance, the synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide has been achieved through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides under ultrasonic irradiation. researchgate.net This method has shown a general improvement in both reaction rates and yields when compared to traditional heating methods. researchgate.net

Similarly, ultrasound has been utilized in the one-pot, multicomponent synthesis of heterocyclic derivatives incorporating the phenothiazine scaffold. researchgate.net The use of N-alkyl-3-formylphenothiazine as a key starting material in these reactions under ultrasonic conditions has proven to be an efficient strategy. researchgate.net Another example involves the synthesis of phenothiazine-incorporated xanthene and 1,4-dihydropyridine (B1200194) derivatives from N-alkyl-phenothiazine-3-carbaldehydes, where ultrasonic irradiation provided a viable alternative to reflux conditions. researchgate.net

The Claisen-Schmidt condensation to form phenothiazine-cyanochalcones has also been significantly expedited through sonication. nih.gov While traditional magnetic stirring required hours of reflux in ethanol (B145695) or acetonitrile, the ultrasound-mediated approach, using lithium hydroxide (B78521) (LiOH) as a base in ethanol, reduced the reaction time to mere minutes. nih.gov For example, the synthesis of phenothiazine derivative 1m was accomplished in just 2 minutes with a 74% yield under sonication, compared to 24 hours and a 67% yield with conventional stirring. nih.gov This highlights the profound impact of ultrasound in accelerating these reactions.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Phenothiazine Derivative 1m
MethodReaction TimeYield (%)
Conventional (Magnetic Stirring)24 hours67
Ultrasound-Assisted2 minutes74

Data sourced from a study on phenothiazine-cyanochalcones. nih.gov

These examples underscore the utility of ultrasound-assisted protocols in the synthesis of phenothiazine derivatives, offering a greener and more efficient alternative to classical synthetic methods. researchgate.netresearchgate.net

Nanoparticle-Mediated Synthetic Transformations

The application of nanocatalysts in organic synthesis has gained considerable traction due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. mlsu.ac.inresearchgate.net In the synthesis of phenothiazine and its analogs, various nanoparticle-based catalytic systems have been explored.

Copper nanoparticles (Cu NPs) have been utilized in C-N coupling reactions involving phenothiazine and aryl halides. researchgate.net This approach presents an alternative to traditional palladium- and copper-catalyzed methods for the formation of N-arylphenothiazines. researchgate.net

Furthermore, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which share a structural relationship with benzo[c]phenothiazines, has been successfully achieved using copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles (M-MSNs/CuO(QDs)). nih.gov This nanocatalyst demonstrated high efficiency and reusability, with the ability to be used for at least five cycles without a significant loss in catalytic activity. nih.gov The reaction, a one-pot condensation of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, an aromatic aldehyde, and malononitrile, proceeded under mild thermal conditions in ethanol, yielding the desired products in high yields (86–95%). nih.gov

Table 2: Optimization of Nanocatalyst Loading for Benzo[a]pyrano[2,3-c]phenazine Synthesis
Catalyst Amount (mg)Catalyst (mol%)Yield (%)
50.0013Lower
60.0016Lower
70.001895
80.002195

Data from the synthesis of a benzo[a]pyrano[2,3-c]phenazine derivative using M-MSNs/CuO(QDs) nanocatalyst. nih.gov

The development of phenothiazine-gold (Au) nanocomposites has also been reported through a photophysical method. acs.org In this process, a gold target was ablated in a solution of phenothiazine in dimethylformamide (DMF) using a laser. acs.org The phenothiazine itself acted as a reducing and stabilizing agent in the formation of the gold nanoparticles. acs.org

Combinatorial Synthesis for Derivative Libraries

Combinatorial chemistry is a powerful strategy for the rapid generation of large and diverse libraries of compounds, which is particularly valuable in the discovery of new therapeutic agents. imperial.ac.ukroutledge.com This approach has been applied to the synthesis of phenothiazine derivatives to explore their structure-activity relationships (SAR). researchgate.netresearchgate.net

The generation of phenothiazine libraries often involves parallel synthesis techniques where a common phenothiazine core is derivatized with a variety of building blocks. imperial.ac.uk This allows for the systematic modification of the phenothiazine scaffold at different positions, such as the nitrogen atom of the thiazine (B8601807) ring or the carbocyclic rings.

For instance, a library of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives was synthesized by condensing a single 10-alkyl-10H-phenothiazine-3-carbaldehyde with a collection of different heterocyclic acetohydrazides. researchgate.net Similarly, a series of novel phenothiazine derivatives were prepared by combining various acyl chlorides with different alkylamines, starting from a suitable phenothiazine precursor. acs.orgnih.gov

The goal of combinatorial synthesis is to create a multitude of structurally related compounds that can be screened for their biological activities. A study focused on breast cancer stem cells designed and synthesized a novel series of phenothiazine derivatives containing diethanolamine, methoxyethylamine, flavonoids, and a nitric oxide (NO) donor. nih.gov This targeted library approach allowed for the identification of compounds with potent inhibitory activity. nih.gov

The application of combinatorial strategies, often coupled with high-throughput screening, accelerates the process of identifying lead compounds with desired properties from a large pool of synthesized derivatives. imperial.ac.uk

Cyclization Approaches for Heterocyclic Ring Formation

The formation of the central thiazine ring is a critical step in the synthesis of the this compound scaffold. Various cyclization strategies have been developed to construct this heterocyclic system.

A prominent method for synthesizing the broader phenothiazine class involves the cyclization of appropriately substituted diphenyl sulfides. researchgate.net Historically, the Bernthsen reaction, which involves heating a diarylamine with sulfur, has been a cornerstone in phenothiazine synthesis. dtic.mil An iodine-catalyzed modification of this fusion reaction has also been employed. dtic.mil

Domino cyclization reactions offer an efficient route to complex phenothiazine analogs. For example, functionalized 2,3,4,7-tetrahydrobenzo[c]phenothiazines have been selectively synthesized through a three-component reaction of an aromatic aldehyde, a cyclic 1,3-diketone, and methyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetate. rsc.org This reaction proceeds in a refluxing mixture of acetic acid and acetonitrile. researchgate.netrsc.org

Another important cyclization strategy is the Ullmann condensation, which can be used to form the thiazine ring. researchgate.net This reaction can sometimes compete with the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, especially in the synthesis of azaphenothiazines. researchgate.netresearchgate.net The reaction conditions, including the nature of the solvent and base, can influence the outcome of these competing pathways. researchgate.net

A novel iodine-catalyzed direct cyclization of o-nitrothiophenols with cyclohexanones has been described to produce phenothiazines. bohrium.com In this reaction, the nitro group serves as both a hydrogen acceptor and a coupling group, with water being the only byproduct. bohrium.com

The synthesis of 6-chloro-5H-benzo[a]phenothiazin-5-one, an intermediate for more complex derivatives, was achieved by the condensation of 2-aminothiophenol (B119425) with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. orientjchem.org

These diverse cyclization approaches provide a versatile toolbox for the construction of the this compound core and its analogs, enabling the synthesis of a wide range of structurally varied compounds. ugr.es

Strategies for Targeted Functionalization of the this compound Scaffold

Once the core this compound ring system is constructed, further functionalization is often desired to modulate its physicochemical and biological properties. Targeted substitutions can be made at the nitrogen atom of the central thiazine ring or on the peripheral carbocyclic rings.

N-Substitution Reactions at the Heteroatom

The nitrogen atom at position 7 of the this compound scaffold is a common site for functionalization. dtic.mil A variety of substituents can be introduced at this position through N-alkylation, N-arylation, and N-acylation reactions.

N-alkylation is frequently achieved by reacting the parent phenothiazine with an appropriate alkyl halide in the presence of a base. nih.govresearchgate.net For example, 10-propargyl-1,8-diazaphenothiazine was synthesized by treating 1,8-diazaphenothiazine with propargyl bromide. nih.gov The cyanoethylation of this compound, another form of N-alkylation, has also been reported. acs.org

N-acylation can be accomplished using acyl chlorides or anhydrides. researchgate.net For instance, treatment of phenothiazine with chloroacetyl chloride yields the corresponding N-chloroacetyl derivative. researchgate.netnih.gov These N-acyl derivatives can serve as versatile intermediates for further modifications. researchgate.net A series of N-substituted phenothiazine derivatives were synthesized starting from the N-chloroacetylated phenothiazine, which was then reacted with hydrazine (B178648) hydrate (B1144303) and subsequently with various electrophiles. researchgate.net

The synthesis of novel phenothiazine derivatives has been reported where the nitrogen atom is incorporated into more complex heterocyclic systems. researchgate.net These examples highlight the versatility of N-substitution reactions in creating a diverse range of this compound analogs with tailored properties. chemrxiv.orgrsc.org

Carbocyclic Ring-Substituted Benzo[c]phenothiazine Derivatives

Modification of the carbocyclic (benzene) rings of the this compound scaffold allows for fine-tuning of its electronic and steric properties. dtic.mil These substitutions can be introduced either by starting with appropriately substituted precursors or by direct functionalization of the pre-formed benzo[c]phenothiazine ring system.

One of the most common methods for preparing ring-substituted phenothiazines is the thionation of the corresponding substituted diarylamines. dtic.mil The required diarylamines can be synthesized through methods like the copper-catalyzed reaction of a primary amine with an aryl halide (Ullmann condensation) or the reaction of an aromatic hydroxy compound with an aromatic amine in the presence of iodine (a method developed by Buu-Hoi). dtic.mil

Direct electrophilic substitution reactions on the phenothiazine ring system, such as halogenation or Friedel-Crafts reactions, can also be employed to introduce substituents onto the carbocyclic rings. dtic.milnih.gov However, these reactions can sometimes lead to mixtures of products that are difficult to separate. dtic.mil For example, the Friedel-Crafts acylation of phenothiazine to produce 2-chloroacetyl-10-acetyl-phenothiazine has been studied to optimize the reaction conditions. nih.gov

The synthesis of 2-trifluoromethylphenothiazine illustrates the strategy of using a substituted precursor. dtic.mil This compound was prepared from the corresponding trifluoromethyl-substituted diphenylamine (B1679370). dtic.mil

More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized for the synthesis of phenothiazine derivatives with aryl or heteroaryl substituents on the carbocyclic rings. researchgate.net This powerful method allows for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions. researchgate.net

The strategic placement of substituents on the carbocyclic rings is crucial for modulating the biological activity and other properties of this compound derivatives. rsc.orgrsc.org

Oxidative Coupling Reactions in Benzo[c]phenothiazine Chemistry

Oxidative coupling reactions represent a powerful and atom-economical approach for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of phenothiazine chemistry, these reactions typically proceed through the formation of a phenothiazine radical cation intermediate, which can then be intercepted by a suitable coupling partner. nih.gov This strategy avoids the pre-functionalization often required in traditional cross-coupling methods. nih.gov

While phenothiazines generally tend to undergo C-N bond-forming reactions under oxidative conditions, research has shown that this compound exhibits a distinct reactivity. acs.org It displays a pronounced preference for cross-dehydrogenative C-C bond-forming reactions. acs.org This divergent reactivity highlights how the electronic properties of the extended π-system in the benzo-fused analog steer the reaction pathway away from the typical amination reactions seen with the parent phenothiazine core. acs.org

A notable example involves the use of a chromium(III)-based Lewis acid catalyst to facilitate the cross-dehydrogenative coupling of this compound with various aromatic partners. acs.org This method has led to the creation of novel C-C linked architectures, including unique indole-fused paddlewheel-like structures. acs.org

Other metal-catalyzed systems have also proven effective for oxidative coupling in the broader phenothiazine class. Iron-catalyzed oxidative C-N coupling, using air as the sole oxidant, provides a direct and more atom-economical alternative to traditional Buchwald-Hartwig amination. nih.gov Furthermore, photocatalytic methods using extended phenothiazine derivatives as catalysts have been developed for the oxidative coupling of amines to imines under visible light, showcasing a green and efficient synthetic route. rsc.orgrsc.org These methodologies, while often demonstrated on the simpler phenothiazine scaffold, represent a versatile toolkit that can be adapted for the synthesis of complex this compound analogs.

Table 1: Overview of Oxidative Coupling Reactions in Phenothiazine Chemistry
Reaction TypeCatalyst/ConditionsCoupling PartnerBond FormedKey Findings & References
Cr(III)-Catalyzed Cross-Dehydrogenative CouplingJacobsen-type Cr(III) Lewis acidAromatics (e.g., Indoles)C-CThis compound shows a strong preference for C-C coupling over C-N coupling, leading to novel architectures. acs.org
Iron-Catalyzed Oxidative CouplingFePcF16 / Methanesulfonic acid / AirPhenols, NaphthylaminesC-NRepresents a direct, atom-economical C-H/N-H coupling method using air as the terminal oxidant. nih.gov
Photocatalytic Oxidative CouplingExtended Phenothiazine Photocatalyst / Visible Light / AirAminesC=N (Imines)Extended phenothiazines with longer conjugation lengths can efficiently catalyze the reaction under visible light or sunlight. rsc.orgrsc.org
Electrochemical Oxidative AminationMetal-free, electrochemical cellAnilinesC-NAchieves highly para-selective amination of anilines with phenothiazines at room temperature, avoiding chemical oxidants. acs.org

Molecular Hybridization for Novel Architectures

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single new molecule. mdpi.com The goal is to develop hybrid compounds that may exhibit additive or synergistic biological activities, engage multiple targets, or overcome resistance mechanisms. mdpi.comnih.gov The phenothiazine scaffold, with its diverse biological profile, is an attractive building block for this approach.

This strategy has been successfully applied to create a wide array of phenothiazine-based hybrids with novel structures and potential applications. By connecting the phenothiazine core to other heterocyclic systems or functional groups, researchers have developed new chemical entities with enhanced properties.

Examples of this approach include:

Phenothiazine-Triazole Hybrids : The 1,2,3-triazole ring, known for its role as a linker and pharmacophore, has been combined with the phenothiazine scaffold. mdpi.com This hybridization has been explored for developing new agents with potent and specific antimicrobial activity, particularly against Mycobacterium tuberculosis. nih.gov

Phenothiazine-Dithiocarbamate Hybrids : The coupling of phenothiazine and dithiocarbamate (B8719985) moieties has been investigated to create compounds with antiproliferative effects against various cancer cell lines. mdpi.com

Phenothiazine-Sulphonamide Hybrids : The incorporation of a sulphonamide group, a well-known pharmacophore in antibacterial drugs, onto the phenothiazine structure has been pursued to develop new antimicrobial agents. researchgate.net

Hybrids with Other Heterocycles : The phenothiazine nucleus has been linked to other heterocycles like pyrazole (B372694) and dihydropyridine (B1217469) to generate novel molecular architectures. mdpi.comresearchgate.net

The synthesis of these hybrids often involves multi-step sequences where the pre-functionalized phenothiazine core is coupled with the second pharmacophore using established chemical reactions, such as click chemistry or standard condensation and substitution reactions. nih.gov This modular approach allows for the systematic generation of libraries of hybrid compounds for biological screening. mdpi.com

Table 2: Examples of Phenothiazine-Based Molecular Hybrids
Hybrid SeriesCombined PharmacophoresSynthetic Rationale & References
Phenothiazine-TriazolePhenothiazine + 1,2,3-TriazoleDesigned as multi-target agents; a 1,2,3-triazole unit linked to a phenothiazine scaffold was developed to target tubulin polymerization. mdpi.com Another study focused on creating specific antitubercular agents. nih.gov
Phenothiazine-DithiocarbamatePhenothiazine + DithiocarbamateDeveloped to combine the biological activities of both scaffolds, leading to compounds with antiproliferative effects against cancer cells. mdpi.com
Phenothiazine-SulphonamidePhenothiazine + SulphonamideSynthesized to leverage the known antibacterial properties of sulphonamides in a novel molecular framework. researchgate.net
Phenothiazine-DihydropyridinePhenothiazine + DihydropyridineCreated through a molecular hybridization approach to yield phenothiazinyl-dihydropyridine dicarboxamides for biological evaluation. researchgate.net
Phenothiazine-PyrazolePhenothiazine + PyrazoleSynthesized to incorporate a pyrazole ring into phenothiazine derivatives, targeting enzymes like farnesyltransferase (FTase). mdpi.com

Structure Activity Relationship Sar and Mechanistic Elucidation of 7h Benzo C Phenothiazine Derivatives

Analysis of Structural Modulations on Molecular Functionality

Influence of Positional Isomerism on Activity Profiles

The arrangement of the fused benzene (B151609) ring in benzophenothiazines gives rise to different isomers, such as benzo[a]phenothiazine and benzo[c]phenothiazine, which exhibit distinct biological activities. For instance, while benzo[a]phenothiazines have shown a lack of significant antiplasmid or antibacterial activity, they have demonstrated the ability to stimulate the differentiation of human myelogenous leukemic cell lines. nih.gov This suggests that the specific annulation of the benzene ring significantly impacts the molecule's interaction with biological targets. The minor positional difference between isomers like 12H-Benzo[b]phenothiazine and 12H-Benzo[a]phenothiazine can lead to significant variations in dipole moments and radical generation capabilities.

Impact of Side Chain Substituents on Pharmacological Profiles

The nature of the substituent at the N-10 position of the phenothiazine (B1677639) ring system is a crucial determinant of pharmacological activity. if-pan.krakow.pl

Dialkylaminoalkyl Chains: The length of the alkyl bridge connecting the nitrogen atom at position 10 (N-10) to a terminal amine group significantly influences the anticancer efficacy of phenothiazine derivatives. brieflands.com A three-carbon chain is often considered optimal for neuroleptic activity. neu.edu.trslideshare.net Furthermore, compounds with a four-carbon bridge have demonstrated increased activity against cellular proliferation and multidrug resistance (MDR) compared to those with two- or three-carbon bridges. nih.gov The type of amino group in the side chain is also critical; tertiary amines are generally better anti-MDR agents than secondary or primary amines. nih.gov

Acetyl and Chloroacetyl Groups: The introduction of an acetyl group at the 2-position of the phenothiazine ring has been shown to improve activity. neu.edu.tr While specific data on chloroacetyl groups on 7H-Benzo[c]phenothiazine is limited, the presence of a chlorine atom at the C-2 position of the general phenothiazine structure is known to enhance activity against protein kinase C. if-pan.krakow.pl

Role of Electron-Withdrawing and Electron-Donating Groups in Structure-Activity Correlations

The electronic properties of substituents on the phenothiazine nucleus play a pivotal role in modulating biological activity.

Electron-Withdrawing Groups: Substituents such as trifluoromethyl (-CF3) and chloro (-Cl) at the 2-position of the phenothiazine ring generally increase activity. if-pan.krakow.plnih.gov The antiplasmid activity of phenothiazines appears to be enhanced by Cl- or CF3- substitution at this position. nih.gov In the context of antiproliferative activity, the replacement of an electron-donating group like -CH3 with electron-withdrawing groups such as -F, -Cl, or -Br has been observed to decrease activity against certain cancer cell lines. mdpi.com For neuroleptic activity, the intensity is often intensified by electronegative groups at the C-2 position in the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

Electron-Donating Groups: Conversely, the presence of hydrophilic groups like hydroxyl (-OH) can decrease the potency of phenothiazines. nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their interactions with a range of biological targets, including neurotransmitter systems and enzymes.

Interactions with Neurotransmitter Systems

Phenothiazines are well-known for their interactions with various neurotransmitter receptors in the central nervous system. if-pan.krakow.pl

Dopamine (B1211576) Receptors: A primary mechanism of action for many phenothiazine derivatives is the blockade of dopamine receptors, particularly the D2 receptor. brieflands.comresearchgate.net This interaction is believed to be responsible for their antipsychotic effects. neu.edu.trnih.gov The three-dimensional structure of phenothiazines is thought to resemble that of dopamine, allowing for competitive antagonism at these receptors. if-pan.krakow.plslideshare.net

Adrenergic, Histaminergic, and Serotoninergic Receptors: Besides dopamine receptors, phenothiazines also interact with α-adrenergic, histaminergic (H1), and serotoninergic receptors. if-pan.krakow.plbrieflands.com Chlorpromazine (B137089), a classic phenothiazine, exhibits strong antiadrenergic and weaker peripheral anticholinergic activity, along with slight antihistaminic and antiserotonin activity. drugbank.com

GABA-A Receptors: Phenothiazines can also modulate GABA-mediated inhibitory synaptic transmission. brieflands.com Some benzodiazepines, which also act on GABA-A receptors, share structural similarities with phenothiazine derivatives. pharmdbm.com

Mechanisms of Enzyme Inhibition

Recent research has highlighted the potential of phenothiazine derivatives as inhibitors of various enzymes, expanding their therapeutic applications.

Histone Deacetylase 6 (HDAC6): The phenothiazine scaffold has been identified as a favorable cap group for potent and selective HDAC6 inhibitors. acs.orgnih.gov The incorporation of a nitrogen atom into the phenothiazine framework can increase both the potency and selectivity for HDAC6. acs.orgnih.govresearchgate.net

Farnesyltransferase (FTase): Phenothiazine derivatives have been investigated as inhibitors of farnesyltransferase, an enzyme implicated in cancer. mdpi.comresearchgate.net Structure-activity relationship studies have shown that substitutions on a phenyl ring attached to the phenothiazine, such as p-chloro and p-bromo groups, can enhance FTase inhibitory activity. mdpi.com A shorter carbon chain between the phenothiazine nitrogen and an amide group has been found to decrease FTase inhibition. mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., PDK1/Akt, MAPK/ERK1/2, Akt/mTOR)

Derivatives of the phenothiazine scaffold are recognized for their capacity to modulate multiple intracellular signaling pathways critical to cancer cell proliferation and survival. nih.gov The PI3K/Akt/mTOR and MAPK/ERK1/2 pathways are prominent targets. brieflands.com Phenothiazines can disrupt these cascades to inhibit cell growth, trigger apoptosis, and influence autophagy. nih.govbrieflands.com For instance, some derivatives have been shown to suppress the PI3K/Akt/mTOR pathway, which is a central regulator of cellular processes, thereby impeding tumor growth and increasing the sensitivity of cancer cells to other therapies. brieflands.com

Specific examples within the broader phenothiazine class illustrate these effects. Thioridazine has been found to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway, leading to cytotoxic effects in cervical and endometrial cancer cells. iiarjournals.orgresearchgate.net Similarly, chlorpromazine modulates the PI3K/Akt pathway in endometrial cancer. brieflands.com The activation of the MAPK pathway, which includes ERK1/2 and p38, is also influenced by phenothiazines, often in the context of cellular stress responses like oxidative stress. mdpi.comulpgc.esmdpi.com Studies have shown that phenothiazine-induced oxidative stress can lead to the phosphorylation of ERK1/2 and p38, which can promote apoptosis. mdpi.commdpi.com

While extensive research has been conducted on the phenothiazine class, studies focusing specifically on this compound are less common. However, research on related hybrid molecules provides insight. Benzothiazole-phenothiazine derivatives have been shown to modulate key signaling pathways, including the NF-κB-driven inflammatory signaling and Wnt/β-catenin signaling. rsc.org

Phenothiazine Derivative Class/ExampleSignaling Pathway ModulatedObserved EffectReference
General PhenothiazinesPDK1/Akt, MAPK/ERK1/2, Akt/mTORInhibition of proliferation, induction of apoptosis. nih.govbrieflands.comresearchgate.net
ThioridazinePI3K/Akt/mTOR/p70S6KInduction of cell cycle arrest and apoptosis in cervical and endometrial cancer cells. iiarjournals.orgresearchgate.net
ChlorpromazinePI3K/AktDownregulation of phosphorylation in endometrial cancer. brieflands.com
General PhenothiazinesMAPK (ERK1/2, p38)Enhanced phosphorylation under oxidative stress, leading to apoptosis. mdpi.commdpi.com
Benzothiazole-phenothiazine hybridsNF-κB signaling, Wnt/β-catenin signalingDownregulation of pathways. rsc.org

Interference with Key Cellular Processes (e.g., Tumor Growth Inhibition, Angiogenesis Suppression, Tubulin Polymerization, Lysosomal Cell Death, Efflux Pump Inhibition)

The therapeutic potential of phenothiazine derivatives is linked to their ability to interfere with a variety of fundamental cellular processes that are often dysregulated in cancer.

Tumor Growth Inhibition: A primary outcome of the signaling pathway modulation discussed previously is the inhibition of tumor growth. By inducing apoptosis and cell cycle arrest, phenothiazines effectively reduce cancer cell proliferation. brieflands.comresearchgate.net

Angiogenesis Suppression: The formation of new blood vessels, or angiogenesis, is essential for tumor expansion. Phenothiazine derivatives can inhibit this process by reducing the production of key signaling molecules like vascular endothelial growth factor (VEGF). nih.goviiarjournals.org Thioridazine, for example, has been shown to reduce VEGF expression and microvessel density in tumor models. iiarjournals.org

Tubulin Polymerization: The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target in cancer therapy. Certain phenothiazine derivatives have been identified as potent inhibitors of tubulin polymerization. ekb.eggrowingscience.com By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis. ekb.eg For instance, a phenothiazine-based compound designated "7h" was found to inhibit tubulin polymerization at a micromolar concentration. ekb.eg

Lysosomal Cell Death: Lysosomes play a critical role in cellular homeostasis, and their destabilization can trigger a form of programmed cell death. Phenothiazines are known to induce lysosomal cell death. brieflands.comresearchgate.net While the precise mechanism for this compound is not fully detailed, studies on the structurally related benzo[a]phenoxazine scaffold provide a potential model. The derivative BaP1 was found to accumulate in lysosomes, leading to lysosomal membrane permeabilization (LMP), cytosolic acidification, generation of reactive oxygen species (ROS), and subsequent apoptotic cell death. grafiati.commdpi.comresearchgate.netresearchgate.net

Efflux Pump Inhibition: Multidrug resistance (MDR) is a major obstacle in chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein, which function as efflux pumps to remove drugs from cancer cells. Phenothiazines can inhibit these efflux pumps, thereby reversing MDR and sensitizing cancer cells to conventional chemotherapeutic agents by increasing intracellular drug accumulation. brieflands.comnih.gov

Cellular ProcessMechanism of Interference by Phenothiazine DerivativesExample/Reference
Tumor Growth InhibitionInduction of apoptosis and cell cycle arrest. brieflands.comresearchgate.net
Angiogenesis SuppressionInhibition of VEGF production and signaling.Thioridazine nih.goviiarjournals.org
Tubulin PolymerizationBinding to tubulin and preventing microtubule formation, leading to G2/M arrest.Phenstatin analogues, Compound 7h ekb.eggrowingscience.com
Lysosomal Cell DeathAccumulation in lysosomes, causing lysosomal membrane permeabilization (LMP) and release of cathepsins.General Phenothiazines brieflands.comresearchgate.net, Benzo[a]phenoxazine BaP1 mdpi.comresearchgate.net
Efflux Pump InhibitionInhibition of P-glycoprotein and other ABC transporters, reversing multidrug resistance. brieflands.comnih.gov

Regulatory Effects on Cellular Proteins and Processes (e.g., p53, β-catenin, pNF-κB, DRP1, Oxidative Stress)

The anticancer activity of benzo[c]phenothiazine derivatives also involves the direct modulation of key regulatory proteins and cellular stress responses.

p53, β-catenin, and pNF-κB: Research on benzothiazole-phenothiazine (BT-PTZ) hybrids has provided significant insights. rsc.org Treatment of cancer cells with the derivative BT-PTZ-2 resulted in a significant upregulation of the tumor suppressor protein p53. rsc.org The p53 pathway is a crucial defense against tumor formation, activating cell-cycle arrest and apoptosis in response to cellular stress. plos.org Concurrently, BT-PTZ-2 treatment led to the significant downregulation of β-catenin and phosphorylated nuclear factor-kappa B (pNF-κB). rsc.orgresearcher.life The Wnt/β-catenin pathway is vital for cell proliferation, and its aberrant activation is common in many cancers. Similarly, the NF-κB pathway is a key driver of inflammation-associated cancer progression. rsc.org

DRP1 and Mitochondrial Dynamics: The same study demonstrated that BT-PTZ-2 treatment also downregulates the mitochondrial fission protein DRP1 (Dynamin-related protein 1). rsc.org DRP1-mediated mitochondrial fission is linked to cell migration and invasion, and its inhibition by p53 has been shown to restrain the metastatic properties of cancer cells. researchgate.net

Oxidative Stress: Phenothiazines can induce oxidative stress by generating reactive oxygen species (ROS). nih.gov This elevated oxidative stress can damage DNA and mitochondria, ultimately leading to cell death. nih.gov Studies on benzothiazole-phenothiazine hybrids showed they could counteract the effects of carcinogen-induced carcinogenesis, including the reduction of oxidative stress. rsc.org The induction of ROS by phenothiazines can also activate signaling pathways like Nrf2/ARE, which bolsters antioxidant defenses but can also selectively increase apoptosis in cancer cells. brieflands.com

Protein/ProcessEffect of Benzothiazole-Phenothiazine Derivative (BT-PTZ-2)Functional ImplicationReference
p53Significant upregulationEnhancement of tumor suppression, apoptosis, and cell cycle arrest. rsc.org
β-cateninSignificant downregulationInhibition of the Wnt signaling pathway and cancer cell proliferation. rsc.orgresearcher.life
pNF-κBSignificant downregulationSuppression of inflammation-driven cancer progression. rsc.org
DRP1DownregulationInhibition of mitochondrial fission, potentially reducing cell migration and invasion. rsc.org
Oxidative StressModulation and reduction of carcinogen-induced stress.Inhibition of cancer cell proliferation and survival. rsc.org

Photoinduced Structural Planarization (PISP) and Conformational Dynamics as a Mechanism for Photophysical Properties

The photophysical properties of phenothiazine derivatives are closely linked to their unique, non-planar, butterfly-shaped conformation. rsc.org Some derivatives are known to undergo a process called photoinduced structural planarization (PISP), where the molecule transitions from a bent to a planar structure in the excited state. researcher.liferesearchgate.netnih.gov This conformational change is a key feature of molecules that exhibit vibration-induced emission. researchgate.net

To investigate this phenomenon in the benzo-fused phenothiazine family, a specific derivative, 7-phenyl-7H-benzo[c]phenothiazine (designated NAS-1), was synthesized and studied alongside its constitutional isomer, 12-phenyl-12H-benzo[a]phenothiazine (NAS-2). researcher.liferesearchgate.netnih.gov

The research revealed a crucial distinction between the two isomers. The more sterically strained NAS-2 possesses a significantly bent structure and undergoes PISP in solution. researcher.liferesearchgate.netnih.gov In contrast, the this compound derivative, NAS-1, is described as having a "planar-like" conformation and does not exhibit PISP. researcher.liferesearchgate.netnih.gov

This structural difference has profound consequences for their photophysical properties. The bent-core structure of the NAS-2 isomer facilitates π–π stacking of its peripheral naphthalene (B1677914) moieties, resulting in prominent excimer emission and emission mechanochromism in the crystalline state. researcher.liferesearchgate.net These properties are not observed in the more planar NAS-1. researcher.liferesearchgate.netnih.gov Therefore, while PISP is a significant mechanism governing the excited-state dynamics and properties of some phenothiazine derivatives, it is not a characteristic feature of the less-strained 7-phenyl-7H-benzo[c]phenothiazine. researcher.liferesearchgate.net

Property7-phenyl-7H-benzo[c]phenothiazine (NAS-1)12-phenyl-12H-benzo[a]phenothiazine (NAS-2)Reference
StructurePlanar-likeBent, more strained researcher.liferesearchgate.netnih.gov
Photoinduced Structural Planarization (PISP)Not observedObserved in solution researcher.liferesearchgate.netnih.gov
Excimer EmissionNot observedProminent in crystal researcher.liferesearchgate.netnih.gov
Emission MechanochromismNot observedObserved in crystal researcher.liferesearchgate.netnih.gov

Computational and Theoretical Studies on 7h Benzo C Phenothiazine Systems

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For polycyclic aromatic systems such as 7H-Benzo[c]phenothiazine, these methods elucidate the relationship between structure and electronic character.

Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the molecular geometry and electronic properties of phenothiazine (B1677639) derivatives. rsc.orgnih.govnih.gov By approximating the electron density of a molecule, DFT can reliably predict key structural parameters. For instance, studies on phenothiazine-based chromophores use DFT to optimize ground-state and excited-state geometries, revealing details like the characteristic bending of the phenothiazine core. researchgate.netresearchgate.net

In a study on the constitutional isomers 7-phenyl-7H-benzo[c]phenothiazine (a derivative of the target compound) and 12-phenyl-12H-benzo[a]phenothiazine, DFT calculations were employed to understand their structure and electronic distribution. researchgate.net Such calculations, often performed at the B3LYP/6-31G(d,p) level of theory, can determine the bending angles within the thiazine (B8601807) ring, which are crucial for understanding the molecule's spatial arrangement and potential for intermolecular interactions like π-π stacking. rsc.orgmdpi.com The non-planar, bent geometry of the phenothiazine core is a defining feature that influences its physical and biological properties. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter for assessing molecular stability and predicting electronic transitions. rsc.org

A smaller HOMO-LUMO gap generally implies that a molecule can be more easily excited, suggesting higher chemical reactivity and a tendency to absorb light at longer wavelengths. rsc.org In phenothiazine systems, the HOMO is typically distributed over the electron-rich phenothiazine core, including the sulfur and nitrogen atoms, while the LUMO's location can vary depending on the substituents. rsc.orgmdpi.comacs.org DFT and time-dependent DFT (TD-DFT) are the primary methods used to calculate these energy levels and predict the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT). rsc.orgmdpi.com

For example, in a series of benzothiazole-phenothiazine derivatives, DFT calculations at the B3LYP/6-31g(d,p) level were used to determine their FMO energies and energy gaps, which were found to be in the range of 3.30-3.38 eV. rsc.org Studies on extended phenothiazines show that increasing π-conjugation tends to lower the LUMO energy level more significantly than the HOMO level, resulting in a reduced energy gap. rsc.org This modulation of the HOMO-LUMO gap is a key strategy in designing phenothiazine-based materials for applications in electronics and photocatalysis. nih.govrsc.org

Table 1: Theoretical HOMO, LUMO, and Energy Gap Values for Representative Phenothiazine Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
BT-PTZ-1-5.19-1.813.38 rsc.org
BT-PTZ-2-5.13-1.833.30 rsc.org
Phenothiazine (PTZ)-5.04-- rsc.org

The stability and reactivity of polycyclic aromatic hydrocarbons and their heterocyclic analogues are closely linked to their aromaticity. Resonance energy (RE) is a key quantitative measure of this stability. Theoretical methods, such as Aihara's Topological Resonance Energy (TRE) theory, have been used to calculate the RE for complex systems including benzo[a]phenothiazines and benz[c]acridines. researchgate.net

These calculations have shown that such compounds possess stable aromatic characters, indicated by positive resonance energies. researchgate.net Furthermore, assessing the resonance energy per π-electron (REPE) can provide insights into the relative stability of different isomers or derivatives. Studies on related carcinogenic benz[c]acridines have correlated lower REPE values with potent carcinogenic activity, suggesting that a decrease in aromatic stability may be linked to adverse biological effects. researchgate.net While specific RE calculations for this compound are not prominently documented, these established methods could be readily applied to assess its aromatic character and compare it with its isomers and related heterocycles. researchgate.netmdpi.com

The dipole moment and π-spin density are two electronic parameters that provide insight into a molecule's polarity and radical-forming potential, respectively. These properties have been investigated for related phenothiazine structures to understand their biological activities.

The dipole moment, a measure of charge separation, can influence how a molecule interacts with its environment and biological targets. A study on benzo[a]phenothiazines found a correlation between the calculated dipole moments of the ground state (μg) and the first excited state (μe) and their antitumor activity. nih.gov Active compounds in that series exhibited a significantly smaller ground-state dipole moment and a larger excited-state dipole moment, suggesting that the change in polarity upon electronic excitation may be important for their mechanism of action. nih.gov

Pi-spin density (ρπ) calculations, often performed using unrestricted Hartree-Fock (UHF) methods like PM3, are used to predict the distribution of unpaired electron spin in a radical species. researchgate.netnih.gov This is particularly relevant for phenothiazines, which are known to form stable radical cations. biotech-asia.org For benzo[a]phenothiazines, a positive π-spin density at the nitrogen atom (N-12) was calculated for compounds that produce radicals, whereas non-radical-producing analogues had the opposite spin density. researchgate.netnih.gov This suggests that the nitrogen atom is a likely origin for radical generation, which in turn may mediate biological activities like the induction of cell differentiation. researchgate.net

Resonance Energy Calculations and Aromaticity Assessment

Molecular Modeling and Ligand-Target Docking Simulations

Molecular modeling, particularly ligand-target docking, is a powerful computational technique used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or enzyme. This approach is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and elucidating their mechanisms of action.

Molecular docking simulations have been extensively applied to various phenothiazine derivatives to explore their potential as inhibitors of diverse biological targets. benthamscience.comorientjchem.orgekb.egnih.gov These studies predict the preferred binding orientation of the ligand within the active site of a target protein and estimate the strength of the interaction, often expressed as a docking score or binding free energy. benthamscience.com

For example, docking studies on phenothiazine-based compounds have identified them as potential inhibitors for targets implicated in cancer and neurodegenerative diseases.

Tubulin: Certain phenothiazine derivatives have been docked into the colchicine (B1669291) binding site of tubulin, a key protein in cell division. These simulations revealed that the phenothiazine moiety fits into hydrophobic pockets, while other parts of the molecule form crucial hydrogen bonds, explaining their ability to disrupt microtubule formation and induce apoptosis in cancer cells. ekb.eg

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, coumarin-fused phenothiazines were computationally screened against the AChE enzyme. The docking results showed favorable binding affinities, with interactions dominated by hydrophobic contacts and hydrogen bonds, suggesting their potential as anti-Alzheimer's agents. benthamscience.com

Kinases: Docking simulations of phenothiazine derivatives into the Bcr-Abl kinase, a target in chronic myeloid leukemia, showed that the phenothiazine ring can fit into a hydrophobic pocket, with the ring's NH group acting as a hydrogen bond donor to key residues like Met318. ekb.eg

Although specific docking studies focused solely on this compound are not widely reported, the extensive research on its analogues demonstrates the utility of this approach. Such simulations could be used to screen this compound against various protein targets to predict its binding modes, affinities, and potential biological activities.

Conformational Analysis and Energetic Landscapes of this compound Derivatives

The three-dimensional structure and conformational flexibility of phenothiazine derivatives are pivotal in determining their photophysical and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the energetic landscapes of these molecules. Studies on constitutional isomers of phenyl-substituted benzophenothiazines highlight the profound impact of steric strain on the core structure's conformation. nih.govresearchgate.net

A notable example involves the comparison of 7-phenyl-7H-benzo[c]phenothiazine (NAS-1) with its isomer, 12-phenyl-12H-benzo[a]phenothiazine (NAS-2). nih.gov While both are derivatives of a 10-phenyl-10H-phenothiazine chromophore, their fused benzene (B151609) ring's position imposes different degrees of steric hindrance. nih.govresearchgate.net X-ray crystallography and computational analysis reveal that NAS-1 adopts a relatively planar-like conformation. In contrast, the increased steric strain in NAS-2 forces its phenothiazine core into a significantly bent structure. nih.govresearchgate.net This difference in planarity directly influences their behavior in both solution and solid states, with the more strained NAS-2 exhibiting unique photoinduced structural planarization (PISP) in solution, a phenomenon not observed in the planar-like NAS-1. nih.govresearchgate.net

The energetic landscape is defined by the stability of these different conformations. For many phenothiazine derivatives, the molecule exists in a folded or bent ground state geometry due to the sp³ hybridization of the nitrogen atom and the presence of the sulfur heteroatom. rsc.org The degree of this bending can be quantified by a bending angle, which is a key parameter in conformational analyses. researchgate.net Computational studies can map the potential energy surface related to this folding, identifying the most stable conformers and the energy barriers between them. These analyses are crucial for understanding properties like aggregation-induced emission (AIE) and mechanochromism, where changes in molecular conformation and packing lead to distinct photophysical responses. rsc.org

CompoundCore StructureObserved ConformationKey PhenomenonReference
7-phenyl-7H-benzo[c]phenothiazine (NAS-1)Benzo[c]phenothiazinePlanar-likeLacks photoinduced structural planarization and significant excimer emission. nih.govresearchgate.net
12-phenyl-12H-benzo[a]phenothiazine (NAS-2)Benzo[a]phenothiazineBent due to high steric strainUndergoes photoinduced structural planarization (PISP) in solution; shows excimer emission in crystal form. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For phenothiazine derivatives, QSAR studies have been employed to predict activities such as antitumor efficacy, topoisomerase inhibition, and multidrug resistance (MDR) modulation. mdpi.comresearchgate.netacs.org The process involves generating descriptors that quantify physicochemical properties of the molecules and using statistical methods to build a predictive model.

Model development for phenothiazine-related compounds like benzo[c]phenanthridines typically follows these steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. mdpi.com This dataset is usually divided into a training set for model building and a test set for external validation. acs.org

Descriptor Calculation : Various molecular descriptors are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors derived from the molecule's optimized three-dimensional structure. mdpi.com For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric, electrostatic, and hydrophobic fields are calculated around the aligned molecules. acs.org

Model Building : Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comacs.org

Model Validation : The robustness and predictive power of the QSAR model are rigorously assessed. Internal validation is often performed using the cross-validation method, which yields a cross-validated correlation coefficient (q²). mdpi.comnih.gov A high q² value (typically > 0.5) indicates good internal predictivity. External validation is performed using the test set of compounds not included in model training, and its performance is measured by the predictive correlation coefficient (r²). mdpi.com

Studies on benzo[c]phenanthridine (B1199836) analogues have successfully developed hologram, 2D-QSAR, and 3D-QSAR models to predict cytotoxicity against various tumor cell lines. mdpi.comnih.gov These models demonstrated statistically significant correlation coefficients (R²) and cross-validation coefficients (q²), indicating their potential to guide the design of new analogues with enhanced activity. mdpi.comnih.gov

ParameterDescriptionTypical Methods/ValuesReference
QSAR MethodsApproaches used to build the model.Hologram-QSAR, 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA). mdpi.comacs.org
Molecular DescriptorsCalculated properties representing the molecule's structure.Steric, electrostatic, hydrophobic fields; heats of formation (ΔHf), HOMO/LUMO energies. researchgate.netacs.org
Statistical AnalysisTechniques to correlate descriptors with activity.Partial Least Squares (PLS), Multiple Linear Regression (MLR). acs.org
Internal Validation Metric (q²)Measures the internal consistency and predictive ability of the model.Values often range from 0.41 to 0.60 in published models. mdpi.comnih.gov
Correlation Coefficient (R²)Measures how well the model fits the training data.Values often range from 0.58 to 0.77 in published models. mdpi.comnih.gov
External Validation Metric (r²pred)Measures the model's ability to predict the activity of an external test set.Values often range from 0.51 to 0.80 in published models. mdpi.com

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

The phenothiazine moiety is a strong electron-donating group, making its derivatives excellent candidates for applications in organic electronics and sensors. rsc.orgresearchgate.net When combined with an electron-acceptor (A) unit, the resulting donor-π-acceptor (D-π-A) structure often exhibits significant intramolecular charge transfer (ICT) upon photoexcitation. emerald.com This process involves the movement of electron density from the phenothiazine donor to the acceptor through a π-conjugated spacer. rsc.org

The ICT characteristics are primarily investigated using absorption and fluorescence spectroscopy, often supplemented by theoretical calculations like time-dependent density functional theory (TD-DFT). rsc.orgemerald.com The absorption spectra of these D-A systems typically show two main bands: a high-energy band corresponding to localized π-π* transitions within the aromatic fragments, and a lower-energy band attributed to the ICT transition. rsc.orgmdpi.com

A key method for studying ICT is solvatochromism, where the absorption and emission spectra are recorded in solvents of varying polarity. emerald.com In many phenothiazine-based D-A dyes, a positive solvatochromism is observed, meaning the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. This occurs because the more polar excited state, formed by charge transfer, is stabilized to a greater extent by polar solvent molecules than the less polar ground state. emerald.com

TD-DFT calculations provide deeper insight into these electronic transitions by modeling the frontier molecular orbitals. rsc.org Typically, for a D-A phenothiazine derivative, the highest occupied molecular orbital (HOMO) is localized on the electron-rich phenothiazine unit, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-acceptor moiety. The transition from HOMO to LUMO upon photoexcitation corresponds directly to the intramolecular charge transfer process. rsc.org The nature of the acceptor and the π-spacer significantly influences the energy of the ICT state and thus the color and efficiency of emission. mdpi.com

Compound TypeDonor (D)Acceptor (A)Absorption Bands (nm)Transition TypeReference
Benzothiazole-PhenothiazinePhenothiazine (PTZ)Benzothiazole (BT)270–350π–π* (Aromatic units) rsc.org
350–450Intramolecular Charge Transfer (ICT)
Phenothiazine-based DyesPhenothiazineVarious240–440π–π* (Aromatic fragments) mdpi.com
440–660Intramolecular Charge Transfer (ICT)

Advanced Spectroscopic and Electrochemical Characterization Methods for 7h Benzo C Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex heterocyclic system like 7H-Benzo[c]phenothiazine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment. mdpi.com

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to be characterized by signals in the aromatic region (typically δ 6.5-9.0 ppm) and a distinct signal for the N-H proton. The protons on the fused benzo and phenothiazine (B1677639) rings will exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts are sensitive to the electron density at each position, which is influenced by the nitrogen and sulfur heteroatoms and the annulated rings. For instance, in related aza-derivatives of benzo[a]phenothiazine, aromatic protons have been observed in the range of δ 6.80-8.90 ppm. orientjchem.org The N-H proton signal is often broader and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Related Phenothiazine Derivative Data for 13-bromo-8-methoxy-4,9,12,15-tetraazabenzo[a] rsc.orgacs.orgbenzothiazino[3,2-c]phenothiazine, a complex related structure, is provided for illustrative purposes. orientjchem.org

ProtonChemical Shift (δ, ppm)Multiplicity
CH₃3.80s (singlet)
8-H6.80d (doublet)
9-H7.55d (doublet)
13-H8.55s (singlet)
1-H, 2-H, 3-H8.75-8.79m (multiplet)

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound would show a series of signals corresponding to the 16 carbon atoms in its structure. The chemical shifts (δ) of these carbons provide insight into their electronic environment. Carbons bonded to the heteroatoms (C-S and C-N) are expected to appear at characteristic chemical shifts, typically in the range of δ 115-150 ppm. The remaining aromatic carbons will resonate within the standard aromatic region (δ 110-140 ppm). The symmetry of the molecule influences the number of unique signals; any symmetry elements would result in fewer signals than the total number of carbon atoms. For example, spectral data for benzo[a] rsc.orgacs.orgbenzothiazino[3,2-c]phenothiazine, a related isomer, shows aromatic carbon signals in the range of δ 122.3-164.6 ppm. niscpr.res.in

Table 2: Representative ¹³C NMR Data for a Related Phenothiazine Isomer Data for Benzo[a] rsc.orgacs.orgbenzothiazino[3,2-c]phenothiazine is provided for illustrative purposes. niscpr.res.in

Carbon TypeChemical Shift (δ, ppm)
Aromatic Carbons164.6, 153.9, 131.7, 130.9, 130.5, 129.1, 127.3, 126.6, 126.0, 122.3

For a molecule with many similar aromatic protons and carbons like this compound, 1D NMR spectra can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are crucial for complete structural elucidation. oup.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the connectivity of protons within the individual aromatic rings of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connections between different fragments of the molecule and for assigning quaternary (non-protonated) carbons, which are invisible in HSQC spectra. For instance, HMBC can show the correlation from the N-H proton to adjacent carbons, confirming their position relative to the nitrogen atom. clockss.org

13C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₆H₁₁NS), the calculated exact mass is 249.06 Da. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in electron impact (EI) mass spectrometry would be dominated by the stable, fused aromatic ring system. The molecular ion peak (M⁺) is expected to be very intense. Fragmentation would likely proceed through the loss of small, stable neutral molecules or radicals. Typical fragmentation pathways for phenothiazine-type structures include the loss of a hydrogen atom (M-1), the sulfur atom (M-32), or cleavage of the heterocyclic ring.

Table 3: Illustrative Mass Spectrometry Data for a Related Fused Phenothiazine Data for 7H-Dibenzo[c,h]phenothiazine (C₂₀H₁₃NS), a larger analogue, is provided to illustrate fragmentation in such systems. nih.gov

m/zInterpretation
299Molecular Ion (M⁺)
267Loss of Sulfur (M-32)
265Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic components.

Key expected absorption bands include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding. Studies on related benzophenothiazines show that benzannulation can shift this frequency, indicating changes in intermolecular association. clockss.org

Aromatic C-H Stretch: Multiple sharp bands appearing above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

C-H Bending (Out-of-Plane): Strong bands in the 675-900 cm⁻¹ region, the pattern of which can sometimes provide information about the substitution pattern on the aromatic rings. clockss.org

C-S Stretch: These vibrations are often weak and appear in the fingerprint region (below 800 cm⁻¹).

A study on a derivative of this compound reported a carbonyl band at 5.90 µ (1695 cm⁻¹), demonstrating the utility of IR in identifying substituents on the core structure. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated aromatic systems like this compound, the absorption bands correspond primarily to π → π* transitions. The extended π-system created by the fused rings is expected to result in absorption at longer wavelengths (a bathochromic or red shift) compared to the parent phenothiazine molecule.

The spectrum of this compound would likely show multiple absorption maxima. For comparison, the parent phenothiazine absorbs at approximately 254 nm and 318 nm. rsc.org The addition of the benzo[c] ring extends the conjugation, which should shift these peaks to a longer wavelength. For example, a closely related isomer, Benzo[a] rsc.orgacs.orgbenzothiazino[3,2-c]phenothiazine, exhibits a maximum absorbance (λ_max) in the visible region at 533 nm, indicating a highly delocalized electronic system. iucr.orgnih.gov Studies on 7-phenyl-7H-benzo[c]phenothiazine also show complex absorption spectra reflecting the extended chromophore. researchgate.net These electronic properties are of significant interest for applications in materials science, such as organic semiconductors and dyes. iucr.org

Table 4: UV-Vis Absorption Data for Related Phenothiazine Compounds

CompoundSolventλ_max (nm)Reference
PhenothiazineTHF252, 316 mdpi.com
Benzothiazole-Phenothiazine DerivativesTHF270-350 (π-π*), 350-450 (ICT) rsc.org
Benzo[a] rsc.orgacs.orgbenzothiazino[3,2-c]phenothiazineDMF533 iucr.orgnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) analysis provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For phenothiazine-based compounds, XRD is essential for determining the characteristic non-planar "butterfly" or bent structure of the core moiety, which profoundly influences their electronic and photophysical properties.

The core of phenothiazine derivatives typically exhibits a bent structure along the sulfur-nitrogen axis. rsc.orgmdpi.com However, the degree of this bending can be influenced by substituents and the mode of crystal packing. For instance, the constitutional isomer of this compound, 7-phenyl-7H-benzo[c]phenothiazine (NAS-1), was found to possess a more planar-like structure in its crystalline form. researchgate.netnih.gov This contrasts with its more sterically strained isomer, 12-phenyl-12H-benzo[a]phenothiazine (NAS-2), which maintains a significantly bent conformation. researchgate.netnih.gov

In a study of Benzo[a] chinesechemsoc.orgnih.govbenzothiazino[3,2-c]phenothiazine, a related heterocyclic system, single-crystal X-ray analysis revealed a quasi-planar molecule with a dihedral angle of only 1.73 (19)° between the peripheral phenyl rings. nih.goviucr.org The crystal packing was characterized by π–π stacking distances of 3.438 (3) Å and short H⋯S (2.92 Å) and C—H⋯π [2.836 (3) Å] contacts. nih.goviucr.orgiucr.org Similarly, analysis of a benzothiazole-phenothiazine oxide derivative (BT-PTZO-2) showed a twisted conformation that restricts π–π stacking in the aggregate state, a feature crucial for its emissive properties. rsc.org The crystal structure of this derivative was stabilized by multiple C–H⋯O intermolecular interactions. rsc.org

These structural details, such as bending angles, intermolecular interactions (e.g., C-H⋯N, C-H⋯O, π-π stacking), and molecular planarity, are critical for interpreting the material's observed photophysical and electrochemical behavior. mdpi.comiucr.orgrsc.org

Table 1: Selected Crystallographic Data for Benzo[a] chinesechemsoc.orgnih.govbenzothiazino[3,2-c]phenothiazine

Parameter Value Reference
Formula C₂₂H₁₂N₂S₂ nih.goviucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/c nih.goviucr.org
π–π Stacking Distance 3.438 (3) Å nih.goviucr.org
Dihedral Angle 1.73 (19)° nih.goviucr.org

Photophysical Characterization

The photophysical properties of this compound derivatives are rich and varied, encompassing fluorescence, phosphorescence, and sensitivity to environmental stimuli like solvent polarity and mechanical stress.

Fluorescence Spectroscopy, including Aggregation-Induced Emission (AIE)

In solution, many phenothiazine derivatives exhibit fluorescence. For example, some extended phenothiazines emit weak blue fluorescence (400–500 nm), while others with more extensive fused ring systems display green emission (450–600 nm). rsc.org The fluorescence of a related compound, Benzo[a] chinesechemsoc.orgnih.govbenzothiazino[3,2-c]phenothiazine, was observed with a maximum emission (λmax) at 658 nm following excitation at 533 nm. nih.goviucr.org

A particularly interesting phenomenon observed in some phenothiazine derivatives is Aggregation-Induced Emission (AIE). rsc.org Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules become more emissive upon aggregation. rsc.org This behavior has been studied in benzothiazole-phenothiazine derivatives, which are highly fluorescent due to intramolecular charge transfer (ICT). rsc.org The AIE properties arise because the twisted molecular structure in the solid state restricts intramolecular vibrations and rotations, thus closing non-radiative decay pathways and enhancing fluorescence quantum yield. rsc.org The single crystal X-ray analysis of one such derivative, BT-PTZO-2, confirmed a twisted conformation that prevents the detrimental π-π stacking, thereby promoting strong solid-state emission. rsc.org

Phosphorescence Spectroscopy, encompassing Ultralong Organic Room Temperature Phosphorescence (UORTP)

Phosphorescence, a spin-forbidden radiative decay from an excited triplet state to the singlet ground state, is another key photophysical property. While specific UORTP data for this compound is not widely reported, research on the broader class of phenothiazine derivatives demonstrates their potential for generating room temperature phosphorescence (RTP).

For instance, N-phosphorylated phenothiazine derivatives exhibit intense RTP. mdpi.com One such compound showed a strong phosphorescence peak centered at 540 nm in its crystalline state at 298 K. mdpi.com The unique non-planar butterfly structure of phenothiazine and the presence of heavy atoms (sulfur) or specific substituents can facilitate intersystem crossing (ISC) from the singlet to the triplet state, a prerequisite for phosphorescence. mdpi.compku.edu.cn

Furthermore, phenothiazine derivatives have been successfully used as guest molecules in host-guest systems to achieve long-persistent luminescence. pku.edu.cn By doping a phenothiazine derivative into a suitable matrix, such as its own oxidation product, the rigid environment created by crystallization can suppress non-radiative decay pathways, leading to RTP with lifetimes extending over several minutes. pku.edu.cn A double heterohelicene composed of two benzo[b]phenothiazine units was also found to exhibit intense room-temperature circularly polarized phosphorescence. rsc.org

Analysis of Mechanochromic and Solvatochromic Behavior

Mechanochromic Behavior refers to the change in luminescence color in response to mechanical stimuli such as grinding or shearing. This property is highly dependent on the molecular structure and packing in the solid state. Research has shown that the planar-like 7-phenyl-7H-benzo[c]phenothiazine (NAS-1) does not exhibit emission mechanochromism. researchgate.netnih.gov This is in stark contrast to its more bent and sterically strained isomer, which shows prominent mechanochromism. researchgate.netnih.gov The color change is typically attributed to a phase transition from a crystalline state to an amorphous state upon grinding, which alters intermolecular interactions and, consequently, the emission energy. researchgate.net For example, a derivative BT-PTZ-2, which is crystalline in its pristine form, shifts its emission from yellow (567 nm) to green (539 nm) upon grinding, a change accompanied by a transition to an amorphous state as confirmed by powder X-ray diffraction (PXRD). rsc.org

Table 2: Solvatochromic Shift of Benzothiazole-Phenothiazine Derivative BT-PTZ-2

Solvent Polarity Emission λmax (nm) Observed Color Reference
Toluene Low 529 Greenish rsc.org
Dichloromethane (DCM) Medium 558 Yellow rsc.org

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of chemical compounds, providing information on oxidation and reduction potentials, and allowing for the estimation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Phenothiazine and its derivatives are known for their electron-rich nature and typically exhibit reversible or quasi-reversible oxidation processes. rsc.orgsphinxsai.com

CV studies on extended phenothiazine derivatives have shown that they undergo reversible one-electron oxidations. rsc.org The oxidation potential is influenced by the molecular structure; extending the π-conjugation of the phenothiazine core can systematically tune the redox potentials. rsc.orgnih.gov For example, a series of extended phenothiazines displayed first half-wave oxidation potentials (E₁/₂) ranging from 0.16 V to 0.36 V (vs. Fc/Fc⁺). rsc.org From these oxidation potentials, the HOMO energy levels can be calculated, which for this series were determined to be between -5.04 eV and -5.24 eV. rsc.org Some derivatives with more extensive conjugation show two distinct reversible oxidation waves. rsc.org The stability of the resulting radical cations is a key feature, making these compounds useful in electronic applications. rsc.orgsphinxsai.com

Table 3: Electrochemical Data for Selected Extended Phenothiazine Derivatives

Compound First E₁/₂ (V vs. Fc/Fc⁺) Second E₁/₂ (V vs. Fc/Fc⁺) HOMO (eV) Reference
PTZ (parent) 0.16 N/A -5.04 rsc.org
Derivative 1 0.26 N/A -5.14 rsc.org
Derivative 2 0.36 N/A -5.24 rsc.org
Derivative 3 0.27 0.96 -5.18 rsc.org

Emerging Research Applications and Future Directions for 7h Benzo C Phenothiazine in Chemical Biology and Materials Science

Development as Chemosensors and Fluorescent Probes for Biological and Environmental Analytes

The unique photophysical properties of the phenothiazine (B1677639) nucleus, including its electron-rich nature and non-planar butterfly structure, make it an excellent scaffold for the design of chemosensors and fluorescent probes. bohrium.comnih.gov Derivatives of 7H-benzo[c]phenothiazine are being explored for their potential in detecting a variety of analytes crucial to biological and environmental monitoring. These sensors often operate on an intramolecular charge transfer (ICT) mechanism. nih.govscispace.com

The design of these probes typically involves modifying the phenothiazine structure to create specific recognition sites for target analytes. bohrium.com For instance, the introduction of certain functional groups can make the molecule highly selective towards specific ions or small molecules. When the probe interacts with the target analyte, it can trigger a change in its fluorescence properties, such as quenching or enhancement of the signal, or a noticeable color change. nih.govscispace.com

Recent research has focused on developing phenothiazine-based probes for the detection of cyanide (CN⁻), a highly toxic anion. nih.govscispace.comacs.org One study detailed a sensor that showed a visible absorption band at 564 nm and an emission band at 589 nm. scispace.com Upon the addition of cyanide, ratiometric changes in both absorption and fluorescence spectra were observed due to the nucleophilic addition of the cyanide anion. scispace.com Another fluorescent sensor for cyanide detection was developed by conjugating a phenothiazine fluorophore with a benzofuran (B130515) unit. nih.gov This sensor demonstrated significant fluorescence quenching upon binding with cyanide, enabling its detection in living cells and zebrafish. nih.gov

The development of these probes faces challenges, including the need for better water solubility and longer emission wavelengths for in-vivo imaging applications. bohrium.com Future research will likely focus on further modifications of the phenothiazine core to address these limitations and expand the range of detectable analytes. bohrium.com

Applications in Optoelectronic Materials and Devices

The versatile electronic properties of phenothiazine and its derivatives, including this compound, have positioned them as promising candidates for a range of optoelectronic applications. rsc.orgresearchgate.netresearchgate.net Their strong electron-donating character, coupled with the ability to form stable radical cations, makes them suitable for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs). rsc.orgacs.org

The non-planar "butterfly" conformation of the phenothiazine core helps to prevent molecular aggregation, which is beneficial for maintaining good charge-transport properties in thin films. rsc.orgacs.org The ability to functionalize the phenothiazine structure at various positions allows for the fine-tuning of its optical and electronic properties, such as the bandgap and energy levels, to match the requirements of specific devices. rsc.org

In the context of Organic Solar Cells (OSCs) , phenothiazine derivatives are often used as the donor material in a donor-acceptor (D-A) architecture. rsc.org For instance, small molecules incorporating a phenothiazine donor and a diketopyrrolopyrrole acceptor have been synthesized and shown to have low bandgaps suitable for absorbing a broad range of the solar spectrum. rsc.org

For Perovskite Solar Cells (PSCs) , phenothiazine-based compounds are being investigated as hole-transporting materials (HTMs). acs.org These materials facilitate the efficient extraction of holes from the perovskite layer to the electrode. The butterfly shape of phenothiazine can contribute to better device stability by preventing unwanted molecular interactions. acs.org

In the realm of Organic Light-Emitting Diodes (OLEDs) , the luminescent properties of phenothiazine derivatives are harnessed. researchgate.net Their high molar absorption coefficients and intense luminescence make them attractive for use as emitters. researchgate.net

Future research in this area will likely focus on designing new phenothiazine-based materials with enhanced performance and stability for various optoelectronic devices, while also considering cost-effective synthesis methods. rsc.org

Utilization as Photoredox Catalysts in Advanced Organic Synthesis

Phenothiazine derivatives, including extended structures like benzo[b]phenothiazine, are emerging as effective metal-free, organic photoredox catalysts. rsc.orgrsc.org These catalysts can absorb visible light to reach an excited state with enhanced redox potentials, enabling them to facilitate a variety of challenging organic transformations. rsc.orgrsc.org

The catalytic cycle of a phenothiazine-based photoredox catalyst typically involves the absorption of light, followed by either an oxidative or reductive quenching pathway. In the oxidative cycle, the excited catalyst donates an electron to a substrate, generating a radical cation of the catalyst and a radical anion of the substrate. Conversely, in the reductive cycle, the excited catalyst accepts an electron from a substrate.

One significant application is the oxidative coupling of amines to form imines, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgrsc.org Studies have shown that extended phenothiazines can efficiently catalyze this reaction under visible light irradiation, and in some cases, even under sunlight in an air atmosphere. rsc.org The efficiency of these catalysts is influenced by their molecular structure; for instance, extending the conjugation of the phenothiazine core can shift its absorption to longer wavelengths and improve its catalytic performance. rsc.orgrsc.org

Phenothiazine-based photoredox catalysts have also been employed in other transformations, such as:

Atom Transfer Radical Polymerization (ATRP) for controlled polymer synthesis. rsc.orgrsc.org

Radical dehalogenations . rsc.orgrsc.org

C-N and C-H/C-H cross-couplings . rsc.orgrsc.org

The development of these organic photocatalysts is advantageous as they offer a more sustainable and less toxic alternative to traditional transition-metal-based catalysts. researchgate.net Future work will likely involve the design of novel phenothiazine structures to expand the scope of their catalytic activity and improve their efficiency and stability. rsc.org

Exploration in Mechanisms of Multidrug Resistance Reversal in Biological Systems

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump anticancer drugs out of cancer cells. core.ac.ukiiarjournals.org Phenothiazine derivatives have shown promise in reversing this resistance. core.ac.ukiiarjournals.orgnih.gov

The proposed mechanism for this MDR reversal involves the inhibition of ABC transporter activity. core.ac.ukiiarjournals.org Phenothiazines can act as chemosensitizers, making resistant cancer cells susceptible to chemotherapeutic agents again. core.ac.ukiiarjournals.org Their lipophilic character allows them to penetrate biological membranes and interact with the ABCB1 transporter. iiarjournals.org

Studies have investigated the structure-activity relationship of phenothiazine derivatives in modulating ABCB1 activity. For example, it has been observed that derivatives with a secondary amine moiety often exhibit significant ABCB1-modulatory effects. iiarjournals.org In one study, a series of 26 new phenothiazine derivatives were found to have potent anti-proliferative and cytotoxic effects, and they inhibited the activity of the ABCB1 transporter more effectively than the well-known inhibitor verapamil. core.ac.ukiiarjournals.org The reversal of resistance is often assessed by measuring the intracellular accumulation of fluorescent substrates of the ABCB1 pump, such as rhodamine 123. core.ac.ukiiarjournals.org

The research in this area is crucial for developing new strategies to overcome MDR in cancer treatment. Future investigations will likely focus on synthesizing more potent and selective phenothiazine-based MDR modulators with minimal side effects.

Design and Synthesis of Novel Hybrid Molecules for Synergistic Biological Activities

The versatile chemical scaffold of this compound allows for its integration into hybrid molecules designed to exhibit synergistic biological activities. This approach involves combining the phenothiazine core with other pharmacologically active moieties to create a single molecule with multiple therapeutic actions. rsc.orgmagtechjournal.com

One area of exploration is the development of hybrid compounds with both anticancer and other beneficial properties. For instance, researchers have synthesized novel hybrids of phenothiazine and amide-ornamented nitrogen heterocycles. researchgate.net Another study focused on creating indolizine-phenothiazine hybrids that act as dual inhibitors of tubulin polymerization and farnesyltransferase, showing synergistic antitumor activity. rsc.org

The synthesis of these hybrid molecules often involves multi-step chemical reactions. For example, the synthesis of benzothiazinophenothiazine derivatives has been achieved through the condensation of intermediates like 6-chloro-5H-benzo[a]phenothiazin-5-one with other heterocyclic compounds. orientjchem.org

The rationale behind creating these hybrid molecules is to:

Target multiple biological pathways involved in a disease.

Potentially overcome drug resistance mechanisms.

This strategy of molecular hybridization represents a promising direction in drug discovery, with the potential to yield novel therapeutic agents for various diseases, including cancer and infectious diseases. magtechjournal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.